molecular formula C15H13FN2O4 B5520753 N-(2-fluoro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide

N-(2-fluoro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide

Cat. No. B5520753
M. Wt: 304.27 g/mol
InChI Key: ZEJOACDOSQXHOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of related compounds involves starting with primary compounds like 3-fluoro-4-cyanophenol and undergoing a series of chemical reactions (Yang Man-li, 2008).
  • Another method involves multiple steps, including alkylation and nitration processes, to synthesize compounds like N-[4-(4-Bromobutoxy)-2-nitrophenyl]acetamide (Zhang Da-yang, 2004).

Molecular Structure Analysis

  • Studies on similar compounds have revealed their crystal structures and molecular conformations, often determined using techniques like X-ray crystallography and NMR spectroscopy (P. Jansukra et al., 2021).

Chemical Reactions and Properties

  • The chemical properties, including reactivity and interactions with other molecules, are often characterized by their functional groups. For instance, the interaction between nitro and acetamido groups can significantly influence chemical shifts in related compounds (Zhang Da-yang, 2004).

Physical Properties Analysis

  • Physical properties like solubility, melting point, and stability can be deduced from studies on similar compounds. For example, some related acetamides demonstrate moderate stability under physiological conditions (M. Gemborys et al., 1978).

Chemical Properties Analysis

  • The chemical properties can be influenced by various factors such as the presence of fluorine atoms, which can affect the compound's reactivity and interactions with other chemicals (Y. Watanabe et al., 2015).

Scientific Research Applications

Photoreactivity in Solvents

Research on compounds with similar structures, such as flutamide, has explored their photoreactions in different solvents, revealing that their behavior under UV light varies significantly with the solvent used. For instance, a study demonstrated that flutamide undergoes nitro-to-nitrite rearrangement when exposed to UV light in acetonitrile, producing various reactive species. Such insights into the photoreactivity of nitroaromatic compounds in solvents like acetonitrile and 2-propanol have implications for understanding their stability and decomposition pathways in different environments (Watanabe, Fukuyoshi, & Oda, 2015).

Optical Properties and Structure

Another area of interest is the optical properties and crystal structures of compounds structurally related to N-(2-fluoro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide. Research on orcinolic derivatives, for example, has detailed their crystallization, molecular interactions, and optical behaviors, offering a foundation for developing new materials with specific optical applications. This research demonstrates how structural modifications can influence the absorption bands and molecular interactions, suggesting potential for creating sensitive chemical sensors or indicators (Wannalerse et al., 2022).

Antimalarial Activity

Compounds with a biphenyl structure, related to the query compound, have been synthesized and tested for their antimalarial activity. These studies have identified certain phenyl analogues with significant activity against resistant strains of Plasmodium, highlighting the potential of structurally similar compounds for therapeutic applications. This line of research underscores the relevance of structural analogues in developing new antimalarial agents (Werbel et al., 1986).

Anticancer and Anti-Inflammatory Activities

Research into 2-(substituted phenoxy) acetamide derivatives has uncovered their potential as anticancer, anti-inflammatory, and analgesic agents. Studies have shown that certain derivatives exhibit promising activities against breast cancer and neuroblastoma cell lines, as well as anti-inflammatory and analgesic effects. This suggests that compounds structurally related to N-(2-fluoro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide may hold therapeutic potential in these areas (Rani, Pal, Hegde, & Hashim, 2014).

properties

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O4/c1-10-2-5-12(6-3-10)22-9-15(19)17-14-8-11(18(20)21)4-7-13(14)16/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEJOACDOSQXHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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